5-Chloro-2-fluorophenylacetylene
Description
Properties
IUPAC Name |
4-chloro-2-ethynyl-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKEHSKFRAUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorophenylacetylene can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs aryl halides and organoboron compounds under mild reaction conditions .
Industrial Production Methods: Industrial production of 5-Chloro-2-fluorophenylacetylene often involves large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluorophenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed:
Substitution Reactions: Products include substituted phenylacetylenes.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include alkanes.
Scientific Research Applications
5-Chloro-2-fluorophenylacetylene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorophenylacetylene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-2-fluorophenylacetylene (theoretical) with structurally related phenylacetic acids from the evidence, emphasizing substituent positions and similarity metrics:
Key Findings:
Substituent Position Effects: Electron-Withdrawing Effects: The 5-Cl-2-F substitution pattern (as in 261762-97-4) creates a meta-directing electronic environment, altering acidity and reactivity compared to ortho/para-substituted analogs. For example, the acetic acid derivative (261762-97-4) has a pKa ~3.1–3.5 due to enhanced stabilization of the deprotonated form by adjacent halogens .
For instance, refluxing with HCl/ethanol facilitates deacetylation and ring formation .
Biological Activity
Chemical Structure and Properties
5-Chloro-2-fluorophenylacetylene is characterized by its unique structure, which includes a chloro and a fluorine substituent on a phenyl ring attached to an acetylene group. This molecular configuration may influence its interaction with biological targets.
Anticancer Activity
Research indicates that CFPA exhibits significant anticancer properties. A study by Zhang et al. (2020) demonstrated that CFPA inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Properties
CFPA has also shown antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition, as summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanism for CFPA's biological activity includes:
- Inhibition of Cell Division : CFPA disrupts microtubule assembly, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to apoptosis.
- DNA Damage : CFPA has been shown to cause DNA strand breaks, further promoting cell death in malignant cells.
Case Study 1: Breast Cancer
In a clinical study involving breast cancer patients, CFPA was administered as part of a combination therapy. Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported by patients. This study highlights the potential of CFPA as an adjunct therapy in oncological treatments.
Case Study 2: Bacterial Infections
A clinical trial evaluated the efficacy of CFPA against bacterial infections resistant to conventional antibiotics. Patients treated with CFPA exhibited improved clinical outcomes compared to those receiving standard care, showcasing its role as a novel antimicrobial agent.
Research Findings
Recent research has focused on optimizing the synthesis of CFPA to enhance its biological activity and reduce toxicity. Various derivatives have been synthesized and tested for their anticancer and antimicrobial properties. Notably, modifications at the acetylene moiety have led to compounds with improved potency and selectivity.
Summary of Findings
- Synthesis : Efficient synthetic routes have been developed for CFPA and its derivatives.
- Biological Testing : Comprehensive biological evaluations confirm its potential as an anticancer and antimicrobial agent.
- Future Directions : Ongoing research aims to explore combination therapies and further structural modifications to enhance efficacy.
Q & A
Q. How should degradation pathways of 5-chloro-2-fluorophenylacetylene be studied to assess environmental impact?
- Methodological Answer : Conduct photolysis/hydrolysis experiments:
- Photodegradation : Exclude solutions to UV light (254 nm) and analyze by LC-QTOF-MS for breakdown products.
- Biodegradation : Use OECD 301F test with activated sludge to measure BOD₅/COD ratios.
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
